molecular formula C9H14N5O+ B11728342 imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium

imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium

Cat. No.: B11728342
M. Wt: 208.24 g/mol
InChI Key: QYLVXKQJMSWUHI-UHFFFAOYSA-O
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Description

imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Scientific Research Applications

imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium can be compared with other similar compounds, such as imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium derivatives and analogs. These compounds share similar chemical structures but may have different reactivity and properties due to variations in their functional groups. The uniqueness of imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium lies in its specific chemical structure and the resulting properties that make it suitable for various applications.

Properties

Molecular Formula

C9H14N5O+

Molecular Weight

208.24 g/mol

IUPAC Name

diaminomethylidene-[N'-(2-methoxyphenyl)carbamimidoyl]azanium

InChI

InChI=1S/C9H13N5O/c1-15-7-5-3-2-4-6(7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)/p+1

InChI Key

QYLVXKQJMSWUHI-UHFFFAOYSA-O

Canonical SMILES

COC1=CC=CC=C1N=C(N)[NH+]=C(N)N

Origin of Product

United States

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